molecular formula C21H14FN3O4 B5023651 N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B5023651
M. Wt: 391.4 g/mol
InChI Key: SPRPCIGPYIYXRO-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a fluorophenyl group, and a nitrobenzamide moiety

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O4/c1-12-16(3-2-4-18(12)25(27)28)20(26)23-15-9-10-19-17(11-15)24-21(29-19)13-5-7-14(22)8-6-13/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRPCIGPYIYXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions. The introduction of the fluorophenyl group can be achieved through a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenyl ring. The final step involves the nitration of the benzamide moiety, which can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring and the nitrobenzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-fluorophenyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide: This compound shares the fluorophenyl and benzamide moieties but differs in the presence of a pyrrolidinylsulfonyl group.

    Fluorinated Pyrazole Derivatives: These compounds also contain fluorine atoms and exhibit similar biological activities.

Uniqueness

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide is unique due to its combination of a benzoxazole ring, a fluorophenyl group, and a nitrobenzamide moiety. This unique structure may confer specific biological activities and properties that are not observed in other similar compounds.

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